Pomolic acid

Descripción general

Descripción

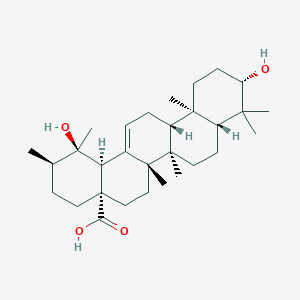

Tiene un esqueleto de 30 carbonos que comprende cinco anillos de seis miembros (A–E) con siete grupos metilo y dos grupos hidroxilo . Este compuesto se aisló por primera vez de las cáscaras de las manzanas y se encuentra comúnmente en especies de las familias Rosaceae y Lamiaceae . El ácido pomólico es conocido por su amplio espectro de propiedades farmacológicas, incluyendo anti-cáncer, antioxidante, antimicrobiano, antiviral, antidiabético, antiinflamatorio y más .

Métodos De Preparación

El ácido pomólico se puede sintetizar mediante diversos métodos. Un método común implica la reacción del ácido benzoico con peróxido de hidrógeno, seguido de la neutralización ácido-base para obtener el producto . Los métodos de producción industrial a menudo implican la extracción de ácido pomólico de fuentes naturales como cáscaras de manzana y otras plantas de las familias Rosaceae y Lamiaceae .

Análisis De Reacciones Químicas

Esterification and Glycosylation

PA undergoes esterification, particularly at the C28 hydroxyl group, to form bioactive derivatives. A notable example is pomolic acid 28-O-β-D-glucopyranosyl ester (Fig. 1), synthesized via glycosylation . This derivative retains PA’s core structure but demonstrates enhanced solubility and pharmacological activity.

Table 1: Key Derivatives of this compound

Salt Formation

PA’s carboxyl group (pKa ~4.5–5.0) forms salts with bases, enhancing solubility. For example, sodium pomolate (C₃₀H₄₇O₄Na) is used in pharmacological formulations to improve cellular uptake .

Comparative Reactivity with Ursane-Type Triterpenoids

PA’s reactivity differs from structurally similar triterpenoids due to its unique substitution pattern:

Table 2: Reactivity Comparison of Ursane-Type Triterpenoids

| Compound | Substituents | Key Reactions |

|---|---|---|

| This compound | –OH at C3, C19; –COOH at C17 | Esterification, glycosylation, salt formation |

| Ursolic acid | –OH at C3; –H at C19 | Esterification, oxidation to ketones |

| Corosolic acid | –OH at C2, C3; –H at C19 | Glycosylation at C2–OH |

PA’s C19–OH enables additional hydrogen bonding and derivatization sites absent in ursolic acid .

Pharmacologically Active Derivatives

PA derivatives are explored for anticancer properties:

-

Apoptosis Induction : PA and its glucopyranosyl ester promote caspase-3/9 activation and mitochondrial membrane depolarization in glioblastoma (GBM) and colon cancer cells .

-

Multidrug Resistance Modulation : PA derivatives inhibit MRP1/ABCC1 transporter activity, reversing drug resistance in leukemia and GBM .

Patented Derivatives

Several patents highlight PA’s synthetic potential:

Aplicaciones Científicas De Investigación

Anticancer Properties

Pomolic acid exhibits significant anticancer effects across various cancer types. Research indicates that it can inhibit the proliferation of cancer cells, induce apoptosis, and suppress migration and invasion.

Cancer Types Studied

- Lung Cancer : this compound demonstrated a potent inhibitory effect on A549 lung carcinoma cells with an IC50 value of 10 µM, while showing less toxicity to normal BEAS-2B cells (IC50 of 80 µM) .

- Melanoma : It was effective against SK-MEL-2 cells, leading to significant apoptosis and cell cycle disruption .

- Breast Cancer : Studies have also reported its efficacy against breast cancer cell lines, highlighting its potential as a lead compound for chemotherapy development .

Anti-inflammatory Effects

This compound possesses anti-inflammatory properties that make it a candidate for treating inflammatory diseases.

Drug Delivery Systems

Recent innovations have explored the use of this compound in drug delivery systems, enhancing therapeutic efficacy and targeting capabilities.

Novel Nanoparticle Formulations

A novel nanoparticle gel formulation derived from this compound has been developed for improved drug delivery. This formulation aims to enhance the bioavailability and therapeutic effects of various drugs by utilizing the unique properties of this compound as a carrier .

Summary Table of Applications

Mecanismo De Acción

El ácido pomólico ejerce sus efectos principalmente a través de la inducción de la apoptosis. Mejora la actividad de las caspasas (-3, -8 y -9) y Bax, mientras reduce los niveles de Bcl-2 antiapoptótico . Además, inhibe la vía de señalización PI3K / Akt, que es crucial para la supervivencia y proliferación celular . Este mecanismo hace del ácido pomólico un agente prometedor para la terapia del cáncer.

Comparación Con Compuestos Similares

El ácido pomólico es similar a otros triterpenoides pentacíclicos como el ácido asiático, el ácido boswélico, el ácido corosólico y el ácido ursólico . El ácido pomólico es único en su estructura molecular específica y su potente inhibición de la proteasa 1 específica de SUMO (SENP1) con un valor de IC50 de 5,1 μM . Esta especificidad lo hace particularmente eficaz en ciertas aplicaciones terapéuticas.

Conclusión

El ácido pomólico es un compuesto versátil con un potencial significativo en varios campos de la investigación científica y la industria. Su estructura química única y su amplio espectro de propiedades farmacológicas lo convierten en un tema valioso de estudio para el desarrollo de nuevos agentes terapéuticos y la comprensión de procesos biológicos complejos.

Actividad Biológica

Pomolic acid (PA) is a pentacyclic triterpene derived from various plants, notably from the genus Ilex. Its biological activities, particularly in the context of cancer treatment, have garnered significant research interest. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

This compound has demonstrated potent anticancer effects across various cancer cell lines, including lung, breast, and melanoma cancers. The following table summarizes key findings from recent studies on its biological activity:

| Cancer Type | Cell Line | Concentration (µM) | Effect | Mechanism |

|---|---|---|---|---|

| Lung Cancer | A549 | 0, 25, 75, 150 | Induces apoptosis and inhibits proliferation | ROS-mediated apoptosis and cell cycle arrest |

| Melanoma | SK-MEL-2 | 0, 25, 75, 150 | Increased apoptotic cells | Activation of caspases and disruption of Bcl-2 |

| Breast Cancer | MCF7 | Variable | Inhibits growth and induces apoptosis | AMPK activation and upregulation of p53 |

- Induction of Apoptosis : this compound has been shown to increase apoptotic cell death significantly. For instance, treatment with concentrations as low as 25 µM increased apoptotic cells from 2.1% in control groups to over 78% at higher concentrations in SK-MEL-2 cells .

- Reactive Oxygen Species (ROS) Production : this compound induces oxidative stress by increasing ROS levels in cancer cells. This mechanism is crucial as elevated ROS can lead to mitochondrial dysfunction and apoptosis .

- Modulation of Apoptotic Proteins : Studies have indicated that this compound enhances the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancer cells .

- Cell Cycle Arrest : Research indicates that this compound can induce sub-G1 phase arrest in cancer cells, effectively halting their proliferation . This is particularly relevant in breast cancer cell lines where PA activated AMPK, a key regulator of cellular energy homeostasis.

Study on Lung Cancer Cells (A549)

A study published in the Tropical Journal of Pharmaceutical Research evaluated the effects of this compound on A549 lung cancer cells. Results showed that this compound treatment led to:

- A dose-dependent increase in ROS levels.

- Significant inhibition of cell migration and invasion.

- Enhanced expression of apoptotic markers such as caspase-3 and Bax while reducing Bcl-2 expression .

Study on Melanoma Cells (SK-MEL-2)

In another study focusing on SK-MEL-2 melanoma cells:

Propiedades

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTYPLSBNNGEIS-OPAXANQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930133 | |

| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13849-91-7 | |

| Record name | Pomolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,19-Dihydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HAB1ZK1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.